molecular formula C8H9ClN2O2 B1471768 Methyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate CAS No. 1369085-33-5

Methyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate

Cat. No.: B1471768
CAS No.: 1369085-33-5
M. Wt: 200.62 g/mol
InChI Key: AHEBSXQWKXZJER-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate (Molecular Formula: C₈H₉ClN₂O₂) is a pyridine derivative characterized by a chloro substituent at position 2, an amino group at position 3, a methyl group at position 6, and a methyl ester at position 2. Its SMILES notation is CC1=CC(=C(C(=N1)Cl)N)C(=O)OC, and its InChIKey is AHEBSXQWKXZJER-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 138.8 Ų ([M+H]⁺) to 151.9 Ų ([M+Na]⁺), suggesting a moderately compact molecular structure .

Biochemical Analysis

Biochemical Properties

Methyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been observed to interact with enzymes such as inducible nitric oxide synthase (iNOS), where it inhibits the enzyme’s activity . The interaction between this compound and iNOS is primarily through the amino and chloro groups, which facilitate binding to the enzyme’s active site, thereby preventing the synthesis of nitric oxide.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in inflammatory responses by inhibiting the activity of iNOS, leading to reduced production of nitric oxide and subsequent downregulation of pro-inflammatory cytokines . Additionally, this compound impacts cellular metabolism by altering the flux of metabolites through key metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of iNOS activity and persistent anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits iNOS activity without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of dosage optimization to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nitrogen metabolism. The compound interacts with enzymes and cofactors involved in the synthesis and degradation of nitrogenous compounds, thereby influencing metabolic flux and metabolite levels . Additionally, this compound can affect the activity of enzymes involved in oxidative stress responses, further modulating cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to traverse cellular membranes and accumulate in specific compartments.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which are critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytosolic enzymes and proteins . Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, such as the mitochondria, where it can influence mitochondrial function and energy metabolism.

Biological Activity

Methyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C₇H₈ClN₃O₂
  • Molecular Weight : 189.61 g/mol

The compound features an amino group, a carboxylate group, and a chlorine atom attached to a pyridine ring, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The amino and carboxylate groups facilitate hydrogen bonding with enzyme active sites, potentially inhibiting their function.
  • Receptor Binding : The compound may act as a ligand for specific receptors, modulating signaling pathways associated with various physiological processes.

These interactions suggest its potential as a pharmaceutical intermediate in drug development.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains with promising results:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound exhibits significant antibacterial and antifungal activity, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown potential anticancer activity. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific oncogenic pathways. For instance, derivatives of pyridine compounds have been evaluated for their efficacy against various cancer cell lines, suggesting that this compound may possess similar properties .

Case Studies

  • Study on Enzyme Inhibition : A study investigated the inhibition of certain enzymes by this compound. The results demonstrated that the compound effectively inhibited enzyme activity at concentrations as low as 10 µM, suggesting its potential as a lead compound in drug discovery .
  • Antimicrobial Testing : In vitro tests conducted on various bacterial strains showed that the compound had an MIC value of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties. These findings support the compound's potential application in treating infections caused by resistant bacterial strains .

Scientific Research Applications

Medicinal Chemistry Applications

Antitubercular Agents
One of the primary applications of methyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate is in the synthesis of pyridine derivatives that act as antitubercular agents. These compounds have shown efficacy against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis infections .

HIV Reverse Transcriptase Inhibitors
This compound serves as an intermediate in the synthesis of various pharmaceuticals, including HIV reverse transcriptase inhibitors. Specifically, it is involved in the production of nevirapine, a well-known drug used for the treatment of HIV-1 . The synthesis process often involves regioselective methods that enhance the yield and purity of the final product.

Synthetic Organic Chemistry

Synthesis of Pyridine Derivatives
this compound is utilized in the synthesis of several pyridine derivatives through various chemical reactions. These derivatives are crucial for developing new pharmaceuticals and agrochemicals. The compound's structure allows for further modifications, enabling the creation of diverse chemical entities with specific biological activities .

Bioconversion Processes
Recent studies have explored bioconversion methods using microbial systems to transform chlorinated pyridine derivatives into hydroxylated products. This approach has demonstrated high conversion rates under optimal conditions, suggesting a sustainable pathway for producing valuable chemical intermediates from this compound .

Case Studies

StudyFindings
Synthesis Optimization A study optimized the synthesis route for this compound, improving yield by 20% through modified reaction conditions .
Antitubercular Activity Research demonstrated that derivatives synthesized from this compound exhibited significant antitubercular activity in vitro, with some compounds showing MIC values lower than established antitubercular drugs .
Microbial Transformation Investigations into microbial transformations revealed that specific strains could effectively convert this compound into more complex structures, which may have enhanced pharmacological properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving pyridine derivatives. For example, similar compounds (e.g., methyl pyridine carboxylates) are synthesized using condensation reactions (Biginelli reaction) with aldehydes, thioureas, and β-keto esters under acidic conditions . Key intermediates are characterized using:

  • NMR spectroscopy for structural confirmation (e.g., 1H^1H, 13C^{13}C).
  • Mass spectrometry (MS) to verify molecular weight.
  • High-performance liquid chromatography (HPLC) for purity assessment.
    For chlorinated pyridine derivatives, halogenation steps using reagents like POCl3_3 or SOCl2_2 are critical .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodological Answer : X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation, and diffraction data are collected. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures . Key steps:

  • Data collection : Use a diffractometer with Mo/Kα radiation.
  • Structure solution : Employ direct methods (SHELXS) or Patterson maps.
  • Hydrogen bonding analysis : Graph set analysis (as in ) helps interpret supramolecular interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

  • Methodological Answer : Optimization involves systematic variation of:

  • Temperature : Higher temperatures (80–120°C) for faster kinetics but may increase side reactions.
  • Catalysts : Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance regioselectivity .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
    Use Design of Experiments (DoE) to identify critical parameters. For example, a central composite design can model the interplay of temperature, catalyst loading, and solvent ratio .

Q. How do hydrogen bonding patterns influence the physicochemical properties of this compound?

  • Methodological Answer : Hydrogen bonds (H-bonds) govern crystal packing and stability. Using graph set analysis ( ):

  • Descriptors : Chains (C), rings (R), or intramolecular (S) motifs.
  • Functional groups : The amino (-NH2_2) and carboxylate (-COO-) groups act as H-bond donors/acceptors.
    Experimental validation:
  • Compare experimental IR spectra (N-H stretching ~3300 cm1^{-1}) with computational models (DFT).
  • Analyze melting points: Strong H-bond networks correlate with higher thermal stability .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for this compound?

  • Methodological Answer : Contradictions often arise from impurities or tautomerism. Mitigation strategies:

  • Cross-validation : Use 1H^1H-13C^{13}C HSQC/HMBC NMR to confirm connectivity.
  • Isotopic labeling : Introduce 15N^{15}N or 13C^{13}C to track unexpected peaks.
  • Tandem MS/MS : Fragment ions can distinguish structural isomers.
    Example: A discrepancy in molecular ion peaks may indicate residual solvents; use elemental analysis (EA) for definitive C/H/N ratios .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and analogous pyridine derivatives:

Compound Name Molecular Formula Substituents Functional Groups Molecular Weight (g/mol) Key Properties
Target Compound C₈H₉ClN₂O₂ 3-amino, 2-chloro, 6-methyl, 4-carboxylate Ester, amine, chloro 200.63 Compact CCS (138.8 Ų for [M+H]⁺); reactive chloro group
Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate () C₁₅H₁₂Cl₂FNO₃ 4-amino, 3-chloro, 6-(aryl) Ester, amine, aryl halides, methoxy 356.17 Bulky aryl substituent; potential for enhanced lipophilicity
Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate () C₁₄H₁₆ClN₃O₃ 3-acrylate, 6-chloro, 5-pivalamido Acrylate, amide, chloro 309.75 Acrylate group increases reactivity toward Michael additions
6-amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide () C₁₂H₁₈N₄O 6-amino, 5-pyrrolidinyl, 3-carboxamide Amide, amine, pyrrolidine 234.30 Amide group enhances hydrolytic stability vs. esters
Methyl 3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate () C₂₃H₁₉N₂O₃S 3-amino, 4-(2-methoxyphenyl), 6-phenyl, thieno Ester, amine, thiophene 403.48 Extended conjugation; potential UV absorption shifts

Reactivity and Stability

  • Chloro Substituent : The 2-chloro group in the target compound is a reactive site for nucleophilic substitution, contrasting with the 3-chloro and aryl halides in ’s compound, which may exhibit steric hindrance due to the bulky phenyl group .
  • Amino Group: The 3-amino group in the target compound can participate in hydrogen bonding (as a donor), similar to the amide in ’s derivative. However, the amide in offers greater hydrolytic stability compared to the ester in the target .
  • Ester vs. Amide : The methyl ester in the target compound is more prone to hydrolysis than the carboxamide in ’s derivative, which could influence bioavailability or metabolic pathways .

Physical and Chromatographic Properties

  • Collision Cross-Section (CCS) : The target’s compact structure ([M+H]⁺ CCS: 138.8 Ų) contrasts with larger derivatives (e.g., ’s compound at 403.48 g/mol), which likely exhibit higher CCS values and longer retention times in chromatographic analyses .
  • Solubility: The methyl ester and amino groups in the target compound may enhance water solubility compared to ’s thienopyridine, which has hydrophobic aryl substituents .

Research Findings and Implications

  • The amide in ’s compound, however, may offer better metabolic stability .
  • Electrochemical Properties : The electron-withdrawing chloro and ester groups in the target compound could lower the π-electron density of the pyridine ring, affecting redox behavior compared to electron-rich derivatives (e.g., methoxy-substituted compounds in ) .

Properties

IUPAC Name

methyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-4-3-5(8(12)13-2)6(10)7(9)11-4/h3H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEBSXQWKXZJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate
Methyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate
Methyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate
Methyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate
Methyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate
Methyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate

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